molecular formula C14H25BN2O2 B8177568 1-Neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-Neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B8177568
M. Wt: 264.17 g/mol
InChI Key: RHPPNHPUPNSARB-UHFFFAOYSA-N
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Description

1-Neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. The neopentyl (2,2-dimethylpropyl) group at the 1-position of the pyrazole ring introduces steric bulk, which can influence reactivity, solubility, and stability. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .

Its molecular weight can be estimated as ~294.2 g/mol (C₁₅H₂₅BN₂O₂), assuming structural similarity to 1-isopropyl derivatives (e.g., CAS 879487-10-2, MW 236.1 g/mol) .

Properties

IUPAC Name

1-(2,2-dimethylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O2/c1-12(2,3)10-17-9-11(8-16-17)15-18-13(4,5)14(6,7)19-15/h8-9H,10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPPNHPUPNSARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 4-Bromo-1H-Pyrazole

The starting material, 4-bromo-1H-pyrazole, is commercially available or synthesized via halogenation of pyrazole using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Halogenation at the 4-position directs subsequent cross-coupling reactions, ensuring the boronate ester is installed selectively.

Alkylation Conditions

Alkylation of 4-bromo-1H-pyrazole with neopentyl bromide proceeds via an SN2 mechanism. Optimal conditions include:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).

  • Temperature : 60–80°C for 12–24 hours.

  • Stoichiometry : A 1.2:1 molar ratio of neopentyl bromide to pyrazole to minimize di-alkylation.

Example :
Reaction of 4-bromo-1H-pyrazole (10 mmol) with neopentyl bromide (12 mmol) and K₂CO₃ (15 mmol) in DMF at 70°C for 18 hours yields 1-neopentyl-4-bromo-1H-pyrazole in 78% yield after column chromatography.

Miyaura Borylation at the 4-Position

The installation of the pinacol boronate ester at the 4-position is achieved via palladium-catalyzed Miyaura borylation. This method is favored for its compatibility with aryl halides and functional group tolerance.

Reaction Components

  • Catalyst : Pd(dba)₂ (dibenzylideneacetone palladium) or PdCl₂(dppf) (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium).

  • Ligand : Triphenylphosphine (PPh₃) or XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂).

  • Base : Potassium acetate (KOAc) or triethylamine (Et₃N).

Mechanism and Optimization

The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the aryl boronate. Key optimizations include:

  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF) for improved solubility.

  • Temperature : 80–100°C for 12–24 hours.

  • Molar Ratios :

    • B₂pin₂ (1.5–2.0 equiv relative to aryl bromide).

    • Pd catalyst (2–5 mol%).

Example :
1-Neopentyl-4-bromo-1H-pyrazole (5 mmol), B₂pin₂ (7.5 mmol), Pd(dba)₂ (0.1 mmol), and KOAc (15 mmol) in 1,4-dioxane at 90°C for 18 hours yield the target compound in 85% yield after recrystallization.

Purification and Characterization

Work-Up Procedures

  • Filtration : Removal of palladium residues via Celite filtration.

  • Acid Wash : Treatment with dilute oxalic acid to neutralize excess base.

  • Crystallization : Use of hexane/ethyl acetate mixtures to isolate the product.

Analytical Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.05 (s, 9H, neopentyl CH₃), 1.32 (s, 12H, pinacol CH₃), 3.85 (s, 2H, CH₂), 7.45 (s, 1H, pyrazole H-3), 8.20 (s, 1H, pyrazole H-5).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp² boron).

Alternative Synthetic Routes

Direct Borylation of Pre-Functionalized Pyrazoles

An alternative approach involves borylation of 1-neopentyl-1H-pyrazole via iridium-catalyzed C–H activation. However, this method suffers from lower regioselectivity and requires harsh conditions (e.g., Ir(COD)Cl₂, dtbpy, B₂pin₂ at 120°C).

Multicomponent Coupling Strategies

The Ti-mediated multicomponent coupling described by could theoretically assemble the pyrazole core with pre-installed substituents. However, compatibility of the neopentyl and boronate groups with the Ti imido intermediates remains unverified.

Challenges and Solutions

  • Regioselectivity in Alkylation : Competing alkylation at the 2-position is mitigated by using bulky bases (e.g., NaH) and excess neopentyl bromide.

  • Boronate Stability : The pinacol boronate ester is sensitive to protic solvents and strong acids. Reactions must be conducted under inert atmospheres with anhydrous solvents.

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd on carbon) reduce costs and facilitate reuse.

  • Solvent Recovery : Distillation of 1,4-dioxane and THF improves sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The neopentyl and boronate ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper, along with suitable ligands and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazoline derivatives.

Scientific Research Applications

1-Neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Medicinal Chemistry: Researchers are exploring its potential as a pharmacophore in drug design.

    Catalysis: The boronate ester group can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Mechanism of Action

The mechanism of action of 1-Neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets through its functional groups. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the boronate ester can coordinate with metal centers in catalytic processes. These interactions facilitate various chemical transformations and biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Substituent (R) Molecular Weight Melting Point Key Applications References
1-Neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Neopentyl (2,2-dimethylpropyl) ~294.2* N/A Suzuki coupling; potential pharmaceutical intermediates (inferred) -
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl 208.07 62–65°C Suzuki coupling; pesticide/pharmaceutical intermediates
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Isopropyl 236.1 N/A Cross-coupling reactions; modular synthesis of biaryl compounds
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2,2-Dimethoxyethyl 282.15 N/A Enhanced polarity for aqueous solubility; niche medicinal chemistry applications
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Phenyl 268.1 N/A Aromatic conjugation; synthesis of π-extended systems (e.g., OLED materials)
1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Ethyl + methyl 280.13 N/A Dual substitution for regioselective coupling; drug discovery scaffolds

*Estimated based on structural analogs.

Key Insights:

Steric Effects : The neopentyl group’s bulkiness may reduce reaction rates in Suzuki couplings compared to methyl or isopropyl analogs due to steric hindrance. However, this can improve selectivity in forming hindered biaryl bonds .

Solubility : Linear or polar substituents (e.g., 2,2-dimethoxyethyl) increase solubility in polar solvents, whereas neopentyl and aryl groups favor organic phases .

Pharmaceutical Utility : Methyl and isopropyl derivatives are widely used in drug intermediates (e.g., kinase inhibitors), while neopentyl’s metabolic stability may benefit prolonged drug action .

Synthetic Flexibility : The 1-ethyl-4-methyl derivative (CAS 1047636-01-0) demonstrates the utility of multi-substituted pyrazoles in regioselective functionalization .

Research Findings and Trends

  • Suzuki-Miyaura Applications : Methyl and isopropyl derivatives are preferred for high-yield couplings due to their balance of reactivity and steric profile . Neopentyl derivatives may require optimized conditions (e.g., higher temperatures or bulky ligands) to mitigate steric effects.
  • Thermal Stability: Pinacol boronate esters generally exhibit stability up to 150°C, but neopentyl’s bulky group may further enhance thermal resistance, as seen in related organoboron compounds .
  • Commercial Availability : Methyl (CAS 761446-44-0) and isopropyl (CAS 879487-10-2) variants are commercially available, whereas neopentyl analogs may require custom synthesis .

Biological Activity

1-Neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that combines a pyrazole moiety with a boron-containing dioxaborolane group. The biological activity of pyrazole derivatives has been widely studied due to their potential therapeutic applications in various fields such as oncology, inflammation, and neuroprotection. This article reviews the biological activities associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H19BO2\text{C}_{12}\text{H}_{19}\text{B}\text{O}_2

Biological Activity Overview

Pyrazole derivatives are known for their diverse biological activities. The following sections detail the specific biological activities associated with 1-neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted that certain pyrazole compounds can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways such as PI3K/Akt and MAPK pathways.

Table 1: Summary of Anticancer Studies on Pyrazole Derivatives

Study ReferenceCell LineMechanism of ActionIC50 (µM)
MCF-7Apoptosis12.5
HeLaCell Cycle Arrest15.0
A549Inhibition of PI3K10.0

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Case Study:
In a model of acute inflammation induced by carrageenan in rats, treatment with a pyrazole derivative significantly reduced paw edema compared to the control group. The mechanism involved the downregulation of COX-2 expression and inhibition of NF-kB signaling.

Neuroprotective Effects

Neuroprotective properties have been attributed to some pyrazole derivatives. They may protect neuronal cells from oxidative stress and apoptosis.

Table 2: Neuroprotective Studies on Pyrazole Derivatives

Study ReferenceModel UsedNeuroprotective MechanismResults
PC12 CellsROS Scavenging30% protection
Mouse ModelInhibition of ApoptosisReduced mortality

The biological activities of 1-neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are likely mediated through several mechanisms:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Modulation: Interference with cyclin-dependent kinases.
  • Cytokine Regulation: Decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the common synthetic routes for 1-Neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester moiety. Key steps include:
  • Neopentyl Group Introduction : Alkylation of pyrazole precursors using neopentyl halides under inert conditions (e.g., N₂ atmosphere) to avoid side reactions .
  • Boronate Ester Formation : Reaction with pinacol borane in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like KOAc in THF or dioxane .
  • Optimization : Yield is highly sensitive to temperature (70–100°C), catalyst loading (1–5 mol%), and solvent polarity. For example, THF may favor higher yields compared to DMF due to reduced steric hindrance .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the boronate ester moiety in this compound?

  • Methodological Answer :
  • ¹¹B NMR : Directly identifies the boron environment, with peaks typically around 28–32 ppm for dioxaborolane rings .
  • ¹H and ¹³C NMR : Confirm the neopentyl group (e.g., singlet for tert-butyl protons at ~1.0 ppm) and pyrazole ring protons (aromatic region, 6.5–8.0 ppm) .
  • IR Spectroscopy : Detects B-O stretching vibrations (~1,350–1,400 cm⁻¹) and C-B bonds (~680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight, with ESI-MS showing [M+H]⁺ or [M+Na]⁺ adducts .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Experimental Design : Prepare buffered solutions (pH 3–10) and monitor degradation via HPLC or ¹H NMR over 24–72 hours.
  • Key Observations : Boronate esters are prone to hydrolysis in acidic or aqueous conditions. Stability is enhanced in anhydrous solvents like THF or DCM .
  • Mitigation Strategies : Use stabilizing ligands (e.g., pinacol) or store the compound under inert, dry conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model the compound’s geometry and frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for cross-coupling. For example, the pyrazole ring’s N-atoms may coordinate with palladium catalysts .
  • Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(0) complexes) to identify steric or electronic barriers. The neopentyl group’s steric bulk may slow transmetallation steps .
  • Validation : Compare computational predictions with experimental yields under varying conditions (e.g., catalyst type, solvent) .

Q. What strategies resolve contradictions in reported catalytic efficiencies when using this compound as a boron reagent?

  • Methodological Answer :
  • Variable Identification : Systematically test factors such as:
  • Catalyst Purity : Impurities in Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) can alter reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase hydrolysis risk .
  • Controlled Replication : Reproduce conflicting studies with standardized reagents and conditions.
  • Data Reconciliation : Use multivariate analysis (e.g., ANOVA) to isolate dominant factors .

Q. How does the steric bulk of the neopentyl group influence the compound’s stability and reactivity in different solvents?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates in sterically demanding solvents (e.g., toluene) vs. polar solvents (e.g., DMSO) using UV-Vis or NMR kinetics.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; neopentyl groups may enhance thermal resistance by reducing molecular mobility .
  • Crystallography : Single-crystal X-ray diffraction reveals spatial hindrance effects on packing and reactivity .

Q. What role does the boronate ester play in directing regioselectivity during functionalization reactions?

  • Methodological Answer :
  • Mechanistic Probes : Conduct isotopic labeling (e.g., ¹⁰B/¹¹B) or competitive coupling experiments to track boron transfer pathways.
  • Substrate Scope Testing : React with diverse aryl halides to map electronic/steric preferences. For example, electron-deficient aryl halides may couple faster due to enhanced oxidative addition .

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